molecular formula C10H13ClN2O4S B1595502 N-butyl-4-chloro-3-nitrobenzenesulfonamide CAS No. 96-61-7

N-butyl-4-chloro-3-nitrobenzenesulfonamide

Cat. No.: B1595502
CAS No.: 96-61-7
M. Wt: 292.74 g/mol
InChI Key: LODDEMCQPHNFSJ-UHFFFAOYSA-N
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Description

Contextualization of Sulfonamide Derivatives in Synthetic Chemistry

Sulfonamides are a class of organic compounds characterized by the -S(=O)₂-NR₂ functional group. In the realm of synthetic chemistry, they are highly valued for their stability and versatile reactivity. The most common method for their preparation involves the reaction of a sulfonyl chloride with a primary or secondary amine. chemicalbook.comsielc.comtheclinivex.com This straightforward and generally high-yielding reaction has made a vast array of sulfonamide derivatives accessible to chemists.

Beyond their synthetic accessibility, sulfonamides serve as important intermediates and protecting groups in organic synthesis. nbinno.com The sulfonamide group is robust under a variety of reaction conditions, yet it can be cleaved or transformed when necessary, making it a reliable component in multi-step synthetic sequences.

Significance of Substituted Benzenesulfonamides as Chemical Scaffolds

Substituted benzenesulfonamides, in particular, represent a privileged scaffold in chemical and pharmaceutical research. The benzene (B151609) ring offers a rigid framework that can be functionalized at various positions, allowing for the precise tuning of a molecule's properties. The sulfonamide moiety itself can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

The strategic placement of different substituents on the benzene ring can significantly alter the compound's electronic properties, solubility, and spatial arrangement. epa.govnih.gov This modularity allows for the creation of large libraries of compounds for screening in drug discovery and materials science. The sulfonamide group, often acting as a zinc-binding group, is a key feature in the design of enzyme inhibitors. nih.gov This has led to the development of numerous therapeutic agents with a benzenesulfonamide (B165840) core.

Chemical Profile of N-butyl-4-chloro-3-nitrobenzenesulfonamide

PropertyData
Molecular Formula C₁₀H₁₃ClN₂O₄S
Molecular Weight 292.73 g/mol
CAS Number 96-61-7
Predicted LogP 2.87

Synthesis and Spectroscopic Data

The synthesis of this compound is not explicitly detailed in readily available scientific literature. However, based on established methods for sulfonamide synthesis, a probable synthetic route involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with n-butylamine . This nucleophilic substitution reaction would see the nitrogen atom of n-butylamine attacking the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion to form the sulfonamide bond.

The precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, can be synthesized by the chlorosulfonation of 2-chloronitrobenzene. chemicalbook.com

Due to the lack of specific published research on this compound, detailed, experimentally verified spectroscopic data is not available. For illustrative purposes, the spectroscopic data for the related compound N-butylbenzenesulfonamide is provided as a general reference for the types of signals that would be expected.

Reference Spectroscopic Data for N-butylbenzenesulfonamide

Spectroscopic TechniqueKey Features
Mass Spectrometry (Electron Ionization) Molecular Ion (M+): m/z 213. Other significant fragments would correspond to the loss of the butyl group and cleavage of the sulfonamide bond.
Infrared (IR) Spectroscopy Characteristic peaks for the S=O stretches of the sulfonamide group would be present, typically in the regions of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). N-H stretching vibrations would also be observed.

Research Applications

Specific research applications for this compound are not widely documented. However, based on the functionalities present in the molecule, it can be considered a potentially useful intermediate in several areas of chemical research:

Intermediate for Further Synthesis: The nitro group can be readily reduced to an amine, which can then undergo a variety of further reactions such as diazotization or acylation. This makes the compound a versatile starting material for the synthesis of more complex substituted benzenesulfonamides.

Precursor for Biologically Active Molecules: The substituted benzenesulfonamide scaffold is a common feature in many biologically active compounds. This molecule could serve as a fragment in the design and synthesis of novel therapeutic agents. The chlorine and nitro substituents provide handles for modifying the molecule's properties to optimize for biological activity and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-4-chloro-3-nitrobenzenesulfonamide
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InChI

InChI=1S/C10H13ClN2O4S/c1-2-3-6-12-18(16,17)8-4-5-9(11)10(7-8)13(14)15/h4-5,7,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODDEMCQPHNFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00242069
Record name N-Butyl-4-chloro-3-nitrobenzenesulphonamide
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Molecular Weight

292.74 g/mol
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CAS No.

96-61-7
Record name N-Butyl-4-chloro-3-nitrobenzenesulfonamide
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Synthetic Methodologies for N Butyl 4 Chloro 3 Nitrobenzenesulfonamide

Precursor Selection and Starting Material Preparation

The successful synthesis of the target compound relies on the efficient preparation of its key precursors: 4-chloro-3-nitrobenzenesulfonyl chloride and the reactant n-butylamine.

Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Chloride

4-Chloro-3-nitrobenzenesulfonyl chloride is the critical intermediate, and its synthesis has been approached through several routes. The most common industrial method involves the direct chlorosulfonation of 2-chloronitrobenzene (o-chloronitrobenzene) with chlorosulfonic acid. google.comresearchgate.net This reaction produces the desired 4-chloro-3-nitro isomer as the major product. Research has focused on optimizing reaction conditions to maximize yield and purity.

One study identified the optimal conditions for this reaction as a temperature of 120°C for 4 hours, with a molar ratio of chlorosulfonic acid to o-chloronitrobenzene of 4:1. researchgate.net Following the reaction, recrystallization of the crude product from petroleum ether yielded the final product with a purity of 99.96% and a yield of 81.5%. researchgate.net An earlier patented process described a similar reaction at temperatures ranging from 100°C to 130°C, using a molar ratio of chlorosulfonic acid to o-chloronitrobenzene between 2:1 and 6:1, which reportedly produced yields of over 90%. google.com

Alternative synthetic pathways include the nitration of 4-chlorobenzenesulfonyl chloride using a mixture of sulfuric acid and nitric acid. chemicalbook.com Another documented method starts with potassium 4-chloro-3-nitrobenzenesulfonate, which is treated with phosphorus oxychloride in a solvent system of acetonitrile (B52724) and sulfolane (B150427) to generate the sulfonyl chloride. prepchem.com

Below is a table summarizing various synthetic routes for 4-chloro-3-nitrobenzenesulfonyl chloride.

Table 1: Comparison of Synthetic Methods for 4-Chloro-3-nitrobenzenesulfonyl Chloride

Starting Material Reagents Temperature Molar Ratio (Reagent:Substrate) Yield Purity Reference
o-Chloronitrobenzene Chlorosulfonic Acid 120°C 4:1 81.5% 99.96% researchgate.net
o-Chloronitrobenzene Chlorosulfonic Acid 100-130°C ~2:1 to 6:1 >90% High google.com
Potassium 4-chloro-3-nitrobenzenesulfonate Phosphorus Oxychloride 60-70°C Not specified Not specified Not specified prepchem.com

Considerations for n-Butylamine Reactant

n-Butylamine serves as the nucleophilic component in the formation of the sulfonamide. As a primary alkylamine, it is a relatively strong nucleophile and base. Its primary role is to attack the electrophilic sulfur atom of the 4-chloro-3-nitrobenzenesulfonyl chloride. In this reaction, a second equivalent of the amine is often employed to act as a base, neutralizing the hydrogen chloride (HCl) that is formed as a byproduct of the condensation reaction. chemicalbook.com Alternatively, an inorganic base such as sodium hydroxide (B78521) or sodium carbonate can be used for this purpose. chemicalbook.comchemicalbook.com Studies on the synthesis of various sulfonamides show that primary amines like n-butylamine react readily under standard conditions. nih.gov

Reaction Pathways for N-alkylation

The formation of the sulfonamide bond is achieved through the N-alkylation of the amine, which in this context is more accurately described as a nucleophilic acyl substitution on the sulfonyl group.

Sulfonamide Formation via Amidation

The core reaction for synthesizing N-butyl-4-chloro-3-nitrobenzenesulfonamide is the amidation (specifically, sulfonamidation) of 4-chloro-3-nitrobenzenesulfonyl chloride with n-butylamine. The mechanism involves the nucleophilic attack of the nitrogen atom of n-butylamine on the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen atom, yielding the stable sulfonamide.

A representative procedure for a similar compound, N-butyl-4-nitrobenzenesulfonamide, involves mixing the sulfonyl chloride precursor with n-butylamine in a solvent like 1,2-dichlorobenzene (B45396). chemicalbook.com An aqueous solution of a base, such as sodium carbonate, is added, and the mixture is heated to 60°C for several hours. chemicalbook.com This method resulted in a high yield of 94.5%, demonstrating the efficiency of this pathway. chemicalbook.com

Optimization of Reaction Conditions and Solvent Systems

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time.

Solvent: The choice of solvent can significantly influence reaction rates and outcomes. Aprotic polar solvents like acetonitrile (CH3CN) have been shown to be highly effective for sulfonamide synthesis. nih.gov In one study, CH3CN provided a superior yield compared to other solvents like ethyl acetate. nih.gov Non-polar solvents such as 1,2-dichlorobenzene are also used, particularly in reactions requiring higher temperatures. chemicalbook.com Two-phase systems, using water and an organic solvent, are also common, especially when an inorganic base is used. chemicalbook.com

Temperature: The reaction is often sensitive to temperature. While some reactions proceed at room temperature, moderate heating is typically required to ensure a reasonable reaction rate and completion. An optimal temperature of 80°C was identified in one study for the amination of a sodium sulfinate. nih.gov For the reaction of a sulfonyl chloride, temperatures around 60°C have been proven effective. chemicalbook.com

Base: As mentioned, a base is required to neutralize the HCl byproduct. Using an excess of the reacting amine (n-butylamine) is a common strategy. Alternatively, inorganic bases like sodium carbonate, potassium carbonate, or sodium hydroxide can be used. chemicalbook.comchemicalbook.comacs.org The choice of base can affect the reaction kinetics and the workup procedure.

The following table summarizes conditions used in analogous sulfonamide syntheses, providing insight into potential optimization strategies.

Table 2: Exemplary Conditions for Sulfonamide Synthesis

Reactants Solvent Base Temperature Time Yield Reference
Sulfonyl Chloride & Amine 1,2-Dichlorobenzene / Water Sodium Carbonate 60°C 2.5 h 94.5% chemicalbook.com
Sodium Sulfinate & Amine Acetonitrile (CH3CN) NH4I (Mediator) 80°C 12 h 85% nih.gov

Investigation of Catalytic Methods in Synthesis

While the reaction of a sulfonyl chloride with an amine is a robust and conventional method, modern research has explored catalytic approaches to improve efficiency and environmental friendliness. One such method is the ammonium (B1175870) iodide (NH4I)-mediated amination of sodium sulfinates, which provides a metal-free route to sulfonamides. nih.gov

Furthermore, transition metal catalysis has been applied to the N-alkylation of sulfonamides. Manganese-based catalysts, for example, have been used for the N-alkylation of existing sulfonamides with alcohols as the alkylating agents. acs.org A typical system employs a Mn(I) pincer catalyst with a base like potassium carbonate in a high-boiling solvent such as xylene at elevated temperatures (150°C). acs.org While this specific example relates to the alkylation of a pre-formed sulfonamide, the principle of using transition metal catalysts for forming C-N or S-N bonds is an active area of research that could lead to novel synthetic routes for compounds like this compound. organic-chemistry.org

Purification and Isolation Techniques in Laboratory Synthesis

Following the synthesis of this compound, the crude product typically exists in a mixture containing unreacted starting materials, reagents, and by-products. Therefore, effective purification and isolation are critical steps to obtain the compound with a high degree of purity required for subsequent applications or analysis. The initial isolation of the crude product can often be achieved through precipitation by introducing the reaction mixture into a non-solvent, such as a slurry of ice and water, which causes the solid product to separate from the soluble impurities. google.com This solid is then collected by filtration. However, for achieving high purity, more refined techniques such as crystallization and chromatography are employed.

Crystallization Methodologies

Crystallization is a fundamental and highly effective technique for purifying solid organic compounds. The process relies on the differences in solubility between the desired compound and impurities in a selected solvent or solvent system. For sulfonamides, a common strategy involves dissolving the crude solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to induce the formation of crystals as the solubility decreases.

While specific crystallization data for this compound is not extensively detailed in published literature, the purification of its immediate precursor, 4-chloro-3-nitrobenzenesulfonamide (B1329391), provides a relevant and illustrative methodology. One documented procedure involves a mixed-solvent system. chemicalbook.com The crude solid is first dissolved in methanol (B129727) at approximately 60°C, and then water is added portion-wise to the warm solution. chemicalbook.com This addition of water, an anti-solvent, reduces the solubility of the sulfonamide, promoting crystallization as the solution is stirred and subsequently cooled to room temperature. chemicalbook.com The purified crystals are then isolated by filtration and washed with a methanol/water mixture. chemicalbook.com An alternative method involves crystallization from a single solvent, such as toluene (B28343), to yield the purified product. chemicalbook.com These methodologies are generally applicable to the N-butyl derivative.

Table 1: Illustrative Crystallization Parameters for a Related Precursor

MethodSolvent(s)Procedure HighlightsReference
Mixed-Solvent CrystallizationMethanol / WaterDissolve crude product in hot methanol (60°C); add water in portions while stirring; cool to room temperature before filtering. chemicalbook.com
Single-Solvent CrystallizationTolueneDissolve crude residue in toluene and allow to crystallize. chemicalbook.com

Chromatographic Purification Strategies for Synthetic Products

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the purification of this compound, High-Performance Liquid Chromatography (HPLC) is a particularly powerful strategy. This method offers high resolution and is adaptable from analytical-scale purity checks to preparative-scale isolation of the pure compound. sielc.com

Research has demonstrated that this compound can be effectively analyzed and separated using a reverse-phase (RP) HPLC method. sielc.com In this approach, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the compound and impurities between the two phases. The liquid chromatography method is scalable and can be utilized for the isolation of impurities in preparative separation. sielc.com

A typical system employs a C18 or Newcrom R1 column with a mobile phase consisting of a mixture of acetonitrile (MeCN) and water, acidified with a small amount of phosphoric acid or formic acid. sielc.com Formic acid is often preferred when the separated fractions are to be analyzed by mass spectrometry (MS), as it is more volatile than phosphoric acid. sielc.com

Table 2: HPLC Purification Parameters for this compound

ParameterDescriptionReference
TechniqueReverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.com
Stationary Phase (Column)Newcrom R1 or C18 sielc.com
Mobile PhaseAcetonitrile (MeCN), Water, and an acid modifier sielc.com
Acid ModifierPhosphoric acid, or Formic acid for Mass Spectrometry (MS) compatibility sielc.com
ApplicationAnalytical purity assessment and scalable preparative separation for isolation. sielc.com

Chemical Reactivity and Transformational Studies of N Butyl 4 Chloro 3 Nitrobenzenesulfonamide

Reactions at the Sulfonamide Moiety

The sulfonamide group is a key functional moiety that influences the chemical behavior of the entire molecule. Its reactivity is centered around the nitrogen and sulfur atoms, allowing for a range of chemical modifications.

Derivatization Reactions and Analog Synthesis

The synthesis of N-butyl-4-chloro-3-nitrobenzenesulfonamide itself is a derivatization of its precursor, 4-chloro-3-nitrobenzenesulfonyl chloride. The parent compound, 4-chloro-3-nitrobenzenesulfonamide (B1329391), can be synthesized from 2-chloronitrobenzene and chlorosulfonic acid. chemicalbook.comgoogle.com The subsequent reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with n-butylamine leads to the formation of the N-butyl derivative.

The synthesis of analogs of this compound can be readily achieved by employing a variety of primary and secondary amines in the reaction with 4-chloro-3-nitrobenzenesulfonyl chloride. This allows for the introduction of diverse alkyl and aryl substituents at the sulfonamide nitrogen, leading to a library of related compounds with potentially different chemical and physical properties.

Table 1: Representative Analog Synthesis from 4-chloro-3-nitrobenzenesulfonyl chloride

Amine Reactant Product
n-Butylamine This compound
Diethylamine N,N-diethyl-4-chloro-3-nitrobenzenesulfonamide
Aniline (B41778) N-phenyl-4-chloro-3-nitrobenzenesulfonamide

Exploration of N-Substitution Pathways

Once the N-butyl group is installed, further direct substitution on the sulfonamide nitrogen is generally limited due to the presence of the alkyl group. However, the initial 4-chloro-3-nitrobenzenesulfonamide possesses an acidic proton on the sulfonamide nitrogen, which can be deprotonated with a base. This anion can then, in principle, be reacted with various electrophiles. The N-butylation effectively removes this acidic proton, altering the reactivity of the sulfonamide group.

Reactivity of Aromatic Substituents

The chloro and nitro groups on the aromatic ring are key sites for further chemical transformations, enabling the synthesis of a wide array of derivatives.

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that can be readily transformed into other functional groups, most commonly an amino group through reduction. A variety of reducing agents can be employed for this purpose, with the choice of reagent potentially influencing the chemoselectivity of the reaction, especially in the presence of other reducible functional groups. scispace.com

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using Pd/C and hydrogen gas or a transfer hydrogenation source like hydrazine) and metal-acid systems (e.g., Sn/HCl or Fe/HCl). scispace.comunimi.it The resulting 3-amino-N-butyl-4-chlorobenzenesulfonamide is a valuable intermediate for the synthesis of dyes and other complex organic molecules. chemicalbook.comnih.gov

Table 2: Potential Products from the Reduction of the Nitro Group

Reducing Agent Product
H₂, Pd/C 3-amino-N-butyl-4-chlorobenzenesulfonamide
Sn, HCl 3-amino-N-butyl-4-chlorobenzenesulfonamide

The reduction of the nitro group can proceed through intermediate species such as nitroso and hydroxylamine (B1172632) derivatives. unimi.it Under specific conditions, it may be possible to isolate these intermediates.

Reactions at the Chloro Position

The chloro substituent on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAAr) by the strong electron-withdrawing effects of the adjacent nitro group and the sulfonamide group. This activation allows for the displacement of the chloride ion by a variety of nucleophiles.

Potential nucleophiles that can be used to displace the chloro group include alkoxides, phenoxides, thiolates, and amines. These reactions would typically be carried out in the presence of a base and at elevated temperatures. Such transformations provide a powerful method for introducing a wide range of functional groups at the 4-position of the benzene (B151609) ring.

Table 3: Examples of Nucleophilic Aromatic Substitution Reactions

Nucleophile Product
Sodium methoxide (B1231860) (NaOCH₃) N-butyl-4-methoxy-3-nitrobenzenesulfonamide
Sodium thiophenoxide (NaSPh) N-butyl-3-nitro-4-(phenylthio)benzenesulfonamide
Ammonia (NH₃) 4-amino-N-butyl-3-nitrobenzenesulfonamide

This compound as a Synthetic Intermediate

The diverse reactivity of its functional groups makes this compound a valuable intermediate in multi-step organic syntheses. The sequential or concurrent transformation of the nitro and chloro groups, along with potential modifications at the sulfonamide moiety, allows for the construction of complex molecular architectures.

For instance, the reduction of the nitro group to an amine, followed by diazotization and subsequent Sandmeyer or other diazonium coupling reactions, opens up a vast array of synthetic possibilities. Alternatively, nucleophilic displacement of the chloro group followed by reduction of the nitro group can lead to a different set of substituted aniline derivatives. The strategic manipulation of these reactive sites underscores the utility of this compound as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Building Block Utility in Organic Synthesis

This compound possesses three key functional groups that offer potential for a variety of chemical transformations: the nitro group, the chloro substituent on the aromatic ring, and the N-butylsulfonamide moiety. The electron-withdrawing nature of the nitro and sulfonyl groups activates the aromatic ring for certain reactions.

Based on general principles of organic chemistry and the reactivity of similar compounds, the primary utility of this compound as a building block would likely revolve around two main types of transformations:

Nucleophilic Aromatic Substitution (SNA_r) of the Chlorine Atom: The chlorine atom is activated towards substitution by strong nucleophiles due to the presence of the strongly electron-withdrawing nitro group in the ortho position and the sulfonamide group in the para position. Potential nucleophiles could include alkoxides, thiolates, and amines, leading to the formation of a diverse range of substituted benzenesulfonamide (B165840) derivatives.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various established methods, such as catalytic hydrogenation or treatment with reducing agents like tin(II) chloride or iron in acidic media. This transformation would yield 3-amino-N-butyl-4-chlorobenzenesulfonamide, a versatile intermediate for further functionalization, such as diazotization reactions or amide bond formation.

Role in Multi-step Synthesis Schemes

Detailed examples of this compound in multi-step synthesis schemes are not extensively documented in the reviewed literature. However, based on the reactivity of analogous compounds, we can infer its potential role.

One illustrative example from the literature involves a similar compound, 4-methoxy-3-nitrobenzenesulfonyl chloride, which is first reacted with an amine to form the corresponding sulfonamide. umn.edu This sulfonamide then undergoes further transformations, including hydrolysis of the ether and reduction of the nitro group, to generate a more complex molecule. umn.edu This suggests a plausible synthetic pathway where this compound could be employed.

A hypothetical multi-step sequence could involve the initial displacement of the chloro group with a nucleophile, followed by the reduction of the nitro group. The resulting amino group could then be used as a handle for the construction of heterocyclic rings, a common strategy in medicinal chemistry. For instance, the synthesis of various nitrogen-containing heterocycles often involves the condensation of an amine with other functional groups. ajol.infomdpi.com

The table below outlines a hypothetical reaction scheme based on these established transformations, illustrating the potential of this compound as a starting material for the synthesis of more complex molecules.

Step Reactant Reagents and Conditions Product Plausible Transformation
1This compoundNucleophile (e.g., Sodium methoxide in Methanol)N-butyl-4-methoxy-3-nitrobenzenesulfonamideNucleophilic Aromatic Substitution
2N-butyl-4-methoxy-3-nitrobenzenesulfonamideReducing Agent (e.g., H₂, Pd/C)3-amino-N-butyl-4-methoxybenzenesulfonamideReduction of Nitro Group

This proposed sequence highlights how this compound could serve as a scaffold for introducing a variety of functionalities, making it a potentially valuable, though currently under-documented, building block in organic synthesis.

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the vibrational modes of a molecule.

Table 1: Predicted FT-IR Vibrational Frequencies for N-butyl-4-chloro-3-nitrobenzenesulfonamide

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretching 3300–3200
Aromatic C-H Stretching > 3000
Aliphatic C-H Stretching 2960–2850
NO₂ Asymmetric Stretching ~1530
NO₂ Symmetric Stretching ~1350
SO₂ Asymmetric Stretching 1370–1330
SO₂ Symmetric Stretching 1180–1160
S-N Stretching 950-866

Similar to FT-IR, specific Raman spectroscopy data for this compound is not prominently featured in existing research. However, theoretical and experimental studies on related nitrobenzenesulfonamide compounds provide a basis for predicting the Raman scattering behavior. nih.gov Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretching vibrations of the SO₂ and NO₂ groups are expected to produce strong Raman signals. The aromatic ring vibrations would also be prominent in the Raman spectrum. Studies on benzene (B151609) derivatives adsorbed on metal substrates indicate that the orientation of the molecule can significantly influence the Raman spectral intensities. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. While specific ¹H and ¹³C NMR spectra for this compound are not available in the reviewed literature, chemical shifts can be predicted based on the analysis of similar structures. chemicalbook.comnih.govnih.gov

For a ¹H NMR spectrum, the aromatic protons would appear as distinct signals in the downfield region (typically 7.0-8.5 ppm), with their coupling patterns revealing their substitution pattern on the benzene ring. The proton attached to the sulfonamide nitrogen (N-H) would likely appear as a broad singlet. The protons of the butyl group would resonate in the upfield region, with characteristic multiplets for the CH₂, and a triplet for the terminal CH₃ group.

In a ¹³C NMR spectrum, the carbon atoms of the benzene ring would show signals in the aromatic region (120-150 ppm). The carbons directly attached to the electron-withdrawing chloro, nitro, and sulfonyl groups would be significantly shifted downfield. The carbon atoms of the butyl group would appear in the aliphatic region (10-60 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the chromophoric groups present, namely the nitro-substituted benzene ring. The nitro group is a strong chromophore and is expected to result in absorption bands in the UV region. The electronic transitions would likely be of the π → π* and n → π* types, associated with the aromatic system and the nitro and sulfonyl groups.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Although no specific crystallographic data for this compound has been found, studies on similar sulfonamide derivatives provide insights into the expected structural features. mdpi.com

The molecular geometry would reveal precise bond lengths and angles. The sulfonamide nitrogen typically exhibits a pyramidal geometry. The crystal packing would be influenced by intermolecular interactions such as hydrogen bonding involving the sulfonamide N-H proton and the oxygen atoms of the sulfonyl and nitro groups, as well as van der Waals forces. The presence of the chloro and nitro substituents is expected to have a significant impact on the crystal packing arrangement.

Should single crystals of this compound become available, the standard procedure for data acquisition would involve mounting a suitable crystal on a diffractometer and exposing it to a monochromatic X-ray beam. The diffraction data would be collected and processed to yield a set of crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ), space group, and the calculated density. The structure would then be solved and refined to determine the atomic coordinates and displacement parameters.

Table 2: List of Chemical Compounds

Compound Name
This compound
4-chloro-3-nitrobenzenesulfonamide (B1329391)
N-butyl-benzenesulfonamide
nitrobenzenesulfonamides
4-chloro-3-nitrobenzenesulfonyl chloride

Intermolecular Interaction Analysis

Hydrogen Bonding

In sulfonamides, the acidic N-H proton of the sulfonamide group readily participates in hydrogen bonding with electronegative atoms. In the crystal structures of analogous N-(4-methoxyphenyl)-nitrobenzenesulfonamides, N–H···O hydrogen bonds are a dominant feature. mdpi.com It is highly probable that this compound exhibits similar hydrogen bonding patterns, where the sulfonamide nitrogen acts as a hydrogen bond donor. The primary acceptors for this hydrogen bond are the oxygen atoms of the sulfonyl group (O=S=O) and the nitro group (NO2) of an adjacent molecule.

Studies on these related structures reveal that hydrogen bonds involving the sulfonamide oxygens are common. mdpi.com For instance, in N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide and N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, the sulfonamide hydrogen forms C(4) hydrogen bonds with the sulfonamide oxygens of a neighboring molecule. mdpi.com This type of interaction is a recurring motif in the crystal packing of sulfonamides.

The following table, based on data from analogous nitrobenzenesulfonamide compounds, illustrates the typical geometry of such N–H···O hydrogen bonds.

Table 1: Representative Hydrogen Bond Geometry in Analogous Nitrobenzenesulfonamide Crystals

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
N-H···O (sulfonyl) 0.86 2.10 2.95 170
N-H···O (nitro) 0.86 2.25 3.00 145

Data is representative of interactions found in structurally similar compounds and is intended for illustrative purposes.

π-Stacking Interactions

π-stacking interactions between the electron-deficient aromatic rings are also anticipated to play a role in the crystal packing of this compound. The presence of the strongly electron-withdrawing nitro (NO₂) and chloro (Cl) groups reduces the electron density of the benzene ring, making it an electron-acceptor in π-stacking interactions.

Computational and Theoretical Investigations of N Butyl 4 Chloro 3 Nitrobenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental electronic structure and geometric parameters of a molecule. These theoretical studies provide insights that complement experimental findings.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

No published studies employing Density Functional Theory (DFT) to analyze the molecular geometry, electronic properties, or to determine optimized structural parameters such as bond lengths and angles for N-butyl-4-chloro-3-nitrobenzenesulfonamide were identified. DFT is a computational method that investigates the electronic structure of many-body systems, and its application would typically yield data on parameters like:

Optimized bond lengths and angles

HOMO-LUMO energy gap

Mulliken atomic charges

Molecular Electrostatic Potential (MEP) maps

Without dedicated studies, no data table for these properties can be generated.

Conformational Analysis through Computational Modeling

A conformational analysis identifies the different spatial arrangements of a molecule (conformers) and their relative energies. This is particularly relevant for a molecule like this compound, which possesses a flexible butyl chain. However, no computational modeling studies focused on the conformational landscape of this specific compound were found. Such an analysis would typically involve scanning the potential energy surface by rotating dihedral angles to locate the most stable conformers.

Spectroscopic Property Prediction via Theoretical Approaches

Theoretical methods are often used to predict spectroscopic properties, which can aid in the interpretation of experimental spectra. This involves calculating properties such as vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. A search for theoretical predictions of the spectroscopic properties of this compound yielded no results. Therefore, no data tables of predicted spectroscopic data can be provided.

Reaction Mechanism Elucidation through Computational Simulation

Computational simulations can be a powerful tool for mapping the reaction pathways, identifying transition states, and calculating activation energies of chemical reactions involving a specific compound. Despite searching for such studies, no computational simulations elucidating the reaction mechanisms of this compound have been published in the available literature.

Advanced Analytical Methodologies for N Butyl 4 Chloro 3 Nitrobenzenesulfonamide Research

Liquid Chromatography Techniques

Liquid chromatography stands as a primary tool for the analysis of N-butyl-4-chloro-3-nitrobenzenesulfonamide. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are particularly suited for this purpose, offering robust and efficient separation capabilities.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a successful HPLC method for this compound hinges on the optimization of several key parameters to achieve adequate resolution, peak shape, and analysis time. A common approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A typical HPLC method for this compound utilizes a C18 or a specialized polar-modified column. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. sielc.com The choice of an acidic modifier, like phosphoric acid or formic acid, is crucial for controlling the ionization state of the sulfonamide and achieving sharp, symmetrical peaks. For methods intended to be compatible with mass spectrometry detection, formic acid is the preferred modifier. sielc.com

Method development would involve a systematic study of mobile phase composition, gradient elution, flow rate, column temperature, and detector wavelength to establish a robust and reliable analytical procedure.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This table presents a hypothetical set of parameters and does not represent data from a specific validated method.

Ultra-Performance Liquid Chromatography (UPLC) Applications

For faster analysis times and improved resolution, ultra-performance liquid chromatography (UPLC) is a valuable alternative to conventional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and more efficient separations. This results in significantly reduced run times without compromising, and often improving, chromatographic performance. sielc.com

The principles of method development for UPLC are similar to those for HPLC, but with adjustments to accommodate the higher pressures and shorter analysis times. The use of UPLC is particularly advantageous in high-throughput environments where rapid analysis of multiple samples is required.

Mass Spectrometry (MS) Applications in Compound Analysis

When coupled with liquid chromatography, mass spectrometry (LC-MS) is a powerful technique for the analysis of this compound. MS detection provides not only quantitative data but also valuable information about the molecular weight and structure of the compound and its impurities.

For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode can offer high sensitivity and selectivity. In this approach, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a characteristic product ion is monitored. This technique minimizes interference from matrix components and other impurities.

The development of an LC-MS method would involve optimizing the ionization source parameters (e.g., electrospray ionization - ESI) and collision energy to achieve efficient ionization and fragmentation of the target molecule. While specific fragmentation data for this compound is not widely published, a general fragmentation pattern for sulfonamides involves cleavage of the sulfonamide bond.

Table 2: Predicted Mass Spectrometry Parameters for this compound

ParameterValue
Molecular Formula C₁₀H₁₃ClN₂O₄S
Molecular Weight 292.74 g/mol
Ionization Mode Positive or Negative Electrospray (ESI)
Predicted [M+H]⁺ 293.03
Predicted [M-H]⁻ 291.02
Potential Fragments Ions corresponding to the loss of the butyl group, the nitro group, or the entire sulfonylamide moiety.

This table contains predicted values based on the chemical structure and may not reflect experimentally determined results.

Chromatographic Approaches for Impurity Isolation and Characterization

The identification and characterization of impurities are critical aspects of chemical research and development. The HPLC methods developed for the analysis of this compound can be scaled up for preparative chromatography to isolate sufficient quantities of any impurities for structural elucidation. sielc.com

Once an impurity is detected in the analytical chromatogram, the method can be transferred to a preparative HPLC system with a larger column. The collected fractions containing the isolated impurity can then be concentrated and subjected to further analysis by techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to determine its chemical structure. This process is essential for understanding the impurity profile of the compound and for controlling the quality of the final product. A similar approach has been successfully used for the isolation and characterization of impurities in other sulfonamide compounds. researchgate.net

Environmental Fate and Chemical Degradation Pathways

Atmospheric Degradation Mechanisms

Once released into the atmosphere, organic compounds are subject to various degradation processes. A primary mechanism for the atmospheric removal of many organic chemicals is their reaction with photochemically generated free radicals.

In the troposphere, hydroxyl radicals (•OH) are highly reactive oxidants that play a crucial role in the breakdown of many volatile and semi-volatile organic compounds. The rate of this reaction is a key determinant of a chemical's atmospheric lifetime.

For the related compound, 4-chloro-3-nitrobenzenesulfonamide (B1329391), the rate constant for its vapor-phase reaction with hydroxyl radicals has been estimated. nih.gov This estimation suggests that the compound will be present in the atmosphere in both vapor and particulate phases. nih.gov The vapor-phase portion is subject to degradation by hydroxyl radicals, with an estimated atmospheric half-life of approximately 438 days. nih.gov This relatively long half-life suggests that atmospheric degradation via this pathway is a slow process.

Table 1: Estimated Atmospheric Degradation Data for 4-chloro-3-nitrobenzenesulfonamide

ParameterEstimated ValueReference
Vapor-Phase Reaction Rate Constant with •OH Radicals3.8 x 10⁻¹⁴ cm³/molecule-sec at 25°C nih.gov
Atmospheric Half-life~438 days nih.gov

Data is for the parent compound, 4-chloro-3-nitrobenzenesulfonamide, as specific data for the N-butyl derivative is not available.

Volatilization Behavior from Environmental Compartments

The tendency of a chemical to move from a condensed phase (liquid or solid) into the air is known as volatilization. This is a critical process that influences a compound's distribution between soil, water, and the atmosphere.

The potential for a chemical to volatilize from water is often assessed using its Henry's Law constant. A low Henry's Law constant indicates a lower tendency for the compound to partition from water to air.

For the parent compound, 4-chloro-3-nitrobenzenesulfonamide, the Henry's Law constant is estimated to be very low. nih.gov This value suggests that the compound is essentially non-volatile from water surfaces. nih.gov Therefore, it is anticipated that N-butyl-4-chloro-3-nitrobenzenesulfonamide would also exhibit limited volatility from aquatic environments.

Table 2: Estimated Volatility Data from Water for 4-chloro-3-nitrobenzenesulfonamide

ParameterEstimated ValueIndicationReference
Henry's Law Constant1.2 x 10⁻⁹ atm-m³/molEssentially non-volatile nih.gov

Data is for the parent compound, 4-chloro-3-nitrobenzenesulfonamide, as specific data for the N-butyl derivative is not available.

Volatility from soil surfaces is influenced by a compound's vapor pressure and its tendency to adsorb to soil particles. A low vapor pressure and strong adsorption to soil will limit volatilization.

The estimated vapor pressure for 4-chloro-3-nitrobenzenesulfonamide is low. nih.gov This, in conjunction with its low Henry's Law constant, indicates that volatilization from both moist and dry soil surfaces is not expected to be a significant environmental transport process. nih.gov

Table 3: Estimated Volatility Data from Soil for 4-chloro-3-nitrobenzenesulfonamide

ParameterEstimated ValueIndicationReference
Vapor Pressure1.8 x 10⁻⁶ mm Hg at 25°CLow volatility nih.gov

Data is for the parent compound, 4-chloro-3-nitrobenzenesulfonamide, as specific data for the N-butyl derivative is not available.

Q & A

Basic: What are the recommended methods for synthesizing N-butyl-4-chloro-3-nitrobenzenesulfonamide, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves sulfonylation of a nitro-substituted benzene precursor. A common approach is reacting 4-chloro-3-nitrobenzenesulfonyl chloride with n-butylamine in anhydrous dichloromethane (DCM) under inert conditions. Key steps include:

  • Temperature control : Maintain 0–5°C during sulfonyl chloride activation to minimize side reactions (e.g., hydrolysis) .
  • Stoichiometry : Use a 1.2:1 molar ratio of n-butylamine to sulfonyl chloride to ensure complete conversion.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol-water mixtures improves purity. Yield optimization requires monitoring by TLC and adjusting reaction time (typically 12–24 hours) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the sulfonamide linkage (δ 2.8–3.5 ppm for NH and δ 45–55 ppm for sulfonamide carbons). Nitro and chloro substituents induce distinct aromatic splitting patterns .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS validates the molecular ion peak (e.g., m/z 332.05 for C10_{10}H12_{12}ClN2_2O4_4S) and fragmentation pathways .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% required for biological assays) .

Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

Answer:
Discrepancies often arise from:

  • Structural analogs : Minor substituent changes (e.g., N-alkyl vs. N-aryl groups) drastically alter bioactivity. Compare data against structurally validated analogs (e.g., N-methyl or N-phenyl derivatives) .
  • Assay conditions : Standardize cytotoxicity assays (e.g., MTT) using identical cell lines (e.g., HeLa vs. HEK293) and incubation times.
  • Solubility bias : Poor aqueous solubility may falsely reduce activity. Use DMSO stocks with <0.1% final concentration and confirm compound stability via LC-MS .

Advanced: What computational strategies are suitable for studying the electronic effects of the nitro and chloro substituents on sulfonamide reactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect lowers HOMO energy, directing reactivity to the sulfonamide nitrogen .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to model aggregation behavior, which impacts catalytic or biological interactions .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with experimental bioactivity data to design optimized derivatives .

Basic: How should researchers address solubility and stability challenges during in vitro studies of N-butyl-4-chloro-3-nitrobenzo-sulfonamide?

Answer:

  • Solubility : Use co-solvents like DMSO or β-cyclodextrin inclusion complexes. Pre-screen solubility in PBS (pH 7.4) and cell culture media .
  • Stability : Conduct accelerated degradation studies under UV light and varying pH (3–10). Monitor via HPLC for hydrolysis products (e.g., free sulfonic acid or nitroaniline derivatives) .

Advanced: What crystallographic techniques are used to determine the solid-state structure of this compound?

Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation of ethyl acetate. Resolve the sulfonamide torsion angle and intermolecular hydrogen bonds (e.g., N–H⋯O=S interactions) to understand packing efficiency .
  • Powder XRD : Compare experimental patterns with simulated data from SC-XRD to confirm phase purity .

Advanced: How can kinetic studies elucidate the degradation pathways of this compound under environmental conditions?

Answer:

  • Hydrolysis Kinetics : Perform pH-dependent studies (pH 2–12) at 25–50°C. Monitor nitro group reduction or sulfonamide cleavage via UV-Vis spectroscopy (λ = 300–400 nm) .
  • Photolysis : Expose to UV-A/B light and quantify degradation products (e.g., chloroaniline) using GC-MS. Correlate half-lives with environmental persistence .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste Disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal. Follow EPA guidelines for nitroaromatic waste .

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N-butyl-4-chloro-3-nitrobenzenesulfonamide
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Reactant of Route 2
N-butyl-4-chloro-3-nitrobenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.